molecular formula C12H16BrNO2 B2601699 (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 221538-03-0

(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B2601699
CAS No.: 221538-03-0
M. Wt: 286.169
InChI Key: LZTCPTKWYOCEMZ-UHFFFAOYSA-N
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Description

(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-Bromo-2-methylphenol+tert-butyl chloroformatetriethylamine(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester\text{3-Bromo-2-methylphenol} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 3-Bromo-2-methylphenol+tert-butyl chloroformatetriethylamine​(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products such as (3-azido-2-methyl-phenyl)-carbamic acid tert-butyl ester.

    Hydrolysis: (3-Bromo-2-methyl-phenyl)-carbamic acid.

    Oxidation: (3-Bromo-2-carboxyphenyl)-carbamic acid tert-butyl ester.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms. Its structure allows for modifications that can lead to the development of enzyme inhibitors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester
  • (3-Chloro-2-methyl-phenyl)-carbamic acid tert-butyl ester
  • (3-Iodo-2-methyl-phenyl)-carbamic acid tert-butyl ester

Uniqueness

(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and binding properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTCPTKWYOCEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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